Methotrexate 5-methyl ester

Catalog No.
S535135
CAS No.
67022-39-3
M.F
C21H24N8O5
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methotrexate 5-methyl ester

CAS Number

67022-39-3

Product Name

Methotrexate 5-methyl ester

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

Molecular Formula

C21H24N8O5

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1

InChI Key

RYGFOBBTCUXHBB-AWEZNQCLSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Methotrexate 5-methyl ester; Methotrexate related compound H Methotrexate related compound H [USP];

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O

Description

The exact mass of the compound Methotrexate 5-methyl ester is 468.187 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methotrexate 5-methyl ester is a derivative of Methotrexate, which is a well-known folate antagonist primarily used in the treatment of various cancers and autoimmune diseases. The chemical formula for Methotrexate 5-methyl ester is C21H24N8O5C_{21}H_{24}N_{8}O_{5} . This compound acts as an impurity in Methotrexate formulations and has garnered attention for its potential therapeutic applications and biological activities.

Typical of esters. It can be hydrolyzed back to Methotrexate under acidic or basic conditions, releasing methanol and regenerating the parent compound. Additionally, it can participate in transesterification reactions, where it reacts with alcohols to form new esters. The presence of the methyl group at the 5-position influences its reactivity compared to other derivatives of Methotrexate .

Methotrexate 5-methyl ester exhibits biological activities similar to those of Methotrexate, primarily due to its structural similarity. It inhibits dihydrofolate reductase, an enzyme critical for nucleotide synthesis, thereby preventing cell division. This mechanism underlies its anti-cancer and immunosuppressive effects . Studies have shown that this compound retains some degree of efficacy against certain cancer cell lines, although its potency may vary compared to the parent drug .

The synthesis of Methotrexate 5-methyl ester typically involves the esterification of Methotrexate with methanol or other alcohols in the presence of acid catalysts. Various methods can be employed:

  • Direct Esterification: Reacting Methotrexate with methanol under acidic conditions.
  • Transesterification: Using a different alcohol in the presence of a catalyst to replace the original ester group.
  • Chemical Modification: Modifying existing Methotrexate formulations to isolate the 5-methyl ester through selective reactions .

Methotrexate 5-methyl ester has potential applications in:

  • Pharmaceutical Research: As a reference standard for analytical methods assessing Methotrexate purity.
  • Drug Formulation: It may serve as an intermediate in synthesizing more complex drug delivery systems.
  • Therapeutic Use: While primarily recognized as an impurity, its biological activity suggests potential use in specific therapeutic contexts, particularly where modified pharmacokinetics are beneficial .

Research on interaction studies involving Methotrexate 5-methyl ester indicates that it may interact with various biological targets similar to Methotrexate. These interactions include:

  • Enzyme Inhibition: Inhibition of enzymes involved in folate metabolism and nucleotide synthesis.
  • Cellular Uptake Mechanisms: Studies suggest that its uptake mechanisms might parallel those of Methotrexate, involving transport proteins that facilitate cellular entry .

Several compounds share structural similarities with Methotrexate 5-methyl ester. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
MethotrexateParent compoundBroad-spectrum anti-cancer and immunosuppressive effects.
PemetrexedSimilar backboneMore selective for certain cancer types; used primarily for lung cancer.
TrimethoprimFolate antagonistPrimarily used as an antibiotic; different target specificity compared to Methotrexate.
LometrexolFolate analogueExhibits higher potency against certain tumors; less commonly used.

Methotrexate 5-methyl ester is unique due to its specific modification at the fifth position, which may influence both its pharmacokinetic properties and biological activity compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

468.187

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98597RH43H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methotrexate 5-methyl ester

Dates

Modify: 2024-02-18
1: Witt TL, Stapels SE, Matherly LH. Restoration of transport activity by co-expression of human reduced folate carrier half-molecules in transport-impaired K562 cells: localization of a substrate binding domain to transmembrane domains 7-12. J Biol Chem. 2004 Nov 5;279(45):46755-63. Epub 2004 Aug 26. PubMed PMID: 15337749.
2: Piper JR, DeGraw JI, Colwell WT, Johnson CA, Smith RL, Waud WR, Sirotnak FM. Analogues of methotrexate in rheumatoid arthritis. 2. Effects of 5-deazaaminopterin, 5,10-dideazaaminopterin, and analogues on type II collagen-induced arthritis in mice. J Med Chem. 1997 Jan 31;40(3):377-84. PubMed PMID: 9022805.
3: Piper JR, Ramamurthy B, Johnson CA, Otter GM, Sirotnak FM. Analogues of 10-deazaaminopterin and 5-alkyl-5,10-dideazaaminopterin with the 4-substituted 1-naphthoyl group in the place of 4-substituted benzoyl. J Med Chem. 1996 Jan 19;39(2):614-8. PubMed PMID: 8558535.
4: Piper JR, Johnson CA, Maddry JA, Malik ND, McGuire JJ, Otter GM, Sirotnak FM. Studies on analogues of classical antifolates bearing the naphthoyl group in place of benzoyl in the side chain. J Med Chem. 1993 Dec 24;36(26):4161-71. Erratum in: J Med Chem 1994 Jun 24;37(13):2120. PubMed PMID: 8277497.
5: Huennekens FM, Vitols KS, Pope LE, Fan J. Membrane transport of folate compounds. J Nutr Sci Vitaminol (Tokyo). 1992;Spec No:52-7. Review. PubMed PMID: 1297801.
6: Piper JR, McCaleb GS, Montgomery JA, Kisliuk RL, Gaumont Y, Thorndike J, Sirotnak FM. Synthesis and antifolate activity of 5-methyl-5,10-dideaza analogues of aminopterin and folic acid and an alternative synthesis of 5,10-dideazatetrahydrofolic acid, a potent inhibitor of glycinamide ribonucleotide formyltransferase. J Med Chem. 1988 Nov;31(11):2164-9. PubMed PMID: 3184124.
7: Piper JR, McCaleb GS, Montgomery JA, Kisliuk RL, Gaumont Y, Sirotnak FM. Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid. J Med Chem. 1986 Jun;29(6):1080-7. PubMed PMID: 2423690.

Explore Compound Types